molecular formula C12H18ClNO B13560814 (1-Amino-3-benzylcyclobutyl)methanolhydrochloride CAS No. 2803856-24-6

(1-Amino-3-benzylcyclobutyl)methanolhydrochloride

Katalognummer: B13560814
CAS-Nummer: 2803856-24-6
Molekulargewicht: 227.73 g/mol
InChI-Schlüssel: KVLVUTPNCVHAAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Amino-3-benzylcyclobutyl)methanolhydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of cyclobutylmethanol, featuring an amino group and a benzyl group attached to the cyclobutane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-3-benzylcyclobutyl)methanolhydrochloride typically involves the reaction of cyclobutanemethanol with benzylamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Amino-3-benzylcyclobutyl)methanolhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1-Amino-3-benzylcyclobutyl)methanolhydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (1-Amino-3-benzylcyclobutyl)methanolhydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-Aminocyclobutyl)methanolhydrochloride: A similar compound with a cyclobutyl ring but without the benzyl group.

    Cyclobutanemethanol: The parent compound without the amino and benzyl groups.

Uniqueness

(1-Amino-3-benzylcyclobutyl)methanolhydrochloride is unique due to the presence of both the amino and benzyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

2803856-24-6

Molekularformel

C12H18ClNO

Molekulargewicht

227.73 g/mol

IUPAC-Name

(1-amino-3-benzylcyclobutyl)methanol;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c13-12(9-14)7-11(8-12)6-10-4-2-1-3-5-10;/h1-5,11,14H,6-9,13H2;1H

InChI-Schlüssel

KVLVUTPNCVHAAA-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC1(CO)N)CC2=CC=CC=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.